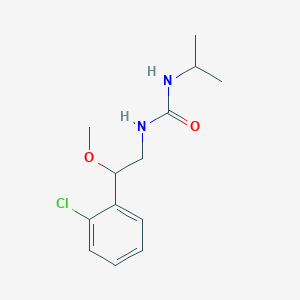

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-isopropylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-isopropylurea, also known as CMPIU, is a synthetic compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

Antibacterial and Anti-parasitic Applications

5-Nitroimidazoles, which are structurally related to the compound , have been historically known for their antibacterial and anti-parasitic properties. They are widely used for the treatment of parasitic infections caused by organisms such as Entamoeba histolytica and Giardia lamblia, as well as infections by anaerobic bacteria like Bacteroides, Clostridioides, or Helicobacter pylori .

Antimycobacterial Activity

Compounds similar to 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-isopropylurea have shown promising results against mycobacterial strains. For instance, certain carbamates with a chlorophenyl moiety have exhibited antimycobacterial activity with minimum inhibitory concentrations (MICs) comparable to or higher than standard drugs like ampicillin and isoniazid .

Synthesis of Heterocyclic Compounds

The compound can be used as a precursor for the synthesis of various heterocyclic compounds. The ability to generate a stable carbanion in the 5-nitroimidazole scaffold allows for the introduction of various electrophiles, leading to the formation of new derivatives with potential pharmacological applications .

Development of Novel Synthetic Methods

The compound’s structure lends itself to the development of original synthetic methods, such as those using TDAE (tetrakis(dimethylamino)ethylene) methodology, which could be of significant interest for medicinal chemistry .

Pharmacological Properties of Chalcone Derivatives

Chalcone derivatives, which can be synthesized from compounds like the one , have shown a wide range of pharmacological and biological effects. These include antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticancer properties .

Inhibitory Effects on Chemical Mediators

Chalcone derivatives have also been confirmed to have inhibitory effects on chemical mediators released from mast cells, macrophages, neutrophils, and microglial cells, which could be beneficial in the treatment of various inflammatory conditions .

Potential Role in Pain and Anxiety Treatment

URB597, a compound with a similar structure, has been developed as a potential treatment for pain and anxiety without the psychoactive effects associated with cannabis use. It inhibits the enzyme FAAH, responsible for the breakdown of endocannabinoids.

Applications in Materials Science

While not directly related to the compound , structurally similar compounds have found applications in materials science, contributing to advancements in the field. Their unique properties make them suitable for use in the development of new materials.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit the biosynthesis of certain amino acids, leading to metabolic disruption and growth inhibition .

Biochemical Pathways

Related compounds have been found to affect various pathways, leading to a range of downstream effects . For example, some compounds inhibit the biosynthesis of certain amino acids, disrupting metabolic processes .

Pharmacokinetics

Similar compounds undergo oxidative metabolism, mainly by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . These metabolic processes can significantly impact the bioavailability of the compound.

Result of Action

Compounds with similar structures have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

properties

IUPAC Name |

1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2/c1-9(2)16-13(17)15-8-12(18-3)10-6-4-5-7-11(10)14/h4-7,9,12H,8H2,1-3H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEGDFYMRMFWQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC(C1=CC=CC=C1Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-isopropylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2877798.png)

![6-acetyl-2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2877799.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2877802.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2877803.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(4-fluorophenyl)acetamide](/img/structure/B2877804.png)

![6-Formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2877819.png)